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Compound of Interest

Compound Name: JNJ 28610244

Cat. No.: B13442230 Get Quote

Technical Support Center: JNJ-28610244
This technical support center provides researchers, scientists, and drug development

professionals with essential information for interpreting results from studies involving JNJ-

28610244, a potent and selective histamine H4 receptor (H4R) agonist.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-28610244 and what is its primary mechanism of action?

A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1] Its

primary mechanism of action is to bind to and activate H4R, initiating downstream intracellular

signaling pathways. In vivo studies in mice have confirmed its function as an agonist, where it

was observed to induce scratching behavior.[2]

Q2: What are the key in vitro effects of JNJ-28610244 on human neutrophils?

A2: In studies with human neutrophils, JNJ-28610244 has been shown to inhibit degranulation

(specifically, the release of lactoferrin) induced by the chemoattractant fMLP (N-

formylmethionyl-leucyl-phenylalanine).[3][4] This inhibitory effect is achieved by blocking the

Mac-1-dependent activation of p38 MAPK, a key kinase in the degranulation signaling

cascade.[3][4] Notably, JNJ-28610244 does not prevent fMLP-induced neutrophil adhesion.[3]

[4]

Q3: My neutrophils are not showing inhibited degranulation after treatment with JNJ-28610244.

What could be the issue?
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A3: There are several potential reasons for this observation:

Compound Concentration: Ensure you are using an effective concentration. Studies have

shown that 10 µM JNJ-28610244 achieves total inhibition of fMLP-induced degranulation.[3]

[4] Verify the final concentration in your assay.

Cell Viability: Check the viability of your isolated neutrophils. Poor cell health can lead to

inconsistent or absent responses.

Stimulant Potency: The fMLP solution may have degraded. Prepare fresh fMLP or test the

activity of your current stock.

Timing: Ensure the pre-incubation time with JNJ-28610244 is sufficient before adding the

fMLP stimulus. Refer to the detailed protocol for recommended timings.

Q4: Can JNJ-28610244 be used to study pruritus (itch)?

A4: Yes, JNJ-28610244 has been used as a tool to investigate H4R's role in pruritus. In mouse

models, intradermal injection of JNJ-28610244 induces scratching, which is a quantifiable

measure of itch-related behavior.[2] This makes it a useful compound for in vivo studies on the

mechanisms of histamine-induced itch.

Q5: How can I confirm that the observed effects in my experiment are specifically mediated by

the H4 receptor?

A5: To confirm H4R-specific activity, you should include a control group where cells or animals

are co-treated with JNJ-28610244 and a selective H4R antagonist, such as JNJ-7777120 or

JNJ-39758979.[3][5][6] If the effects of JNJ-28610244 are reversed or blocked by the

antagonist, it provides strong evidence that the mechanism is H4R-dependent.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for JNJ-28610244 based on

published studies.
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Parameter Value Species Assay Type Reference

pKi 7.3 Not Specified
Radioligand

Binding
[1]

pEC50 7.0 Not Specified Functional Assay [1]

Effective

Concentration
0.1 - 10 µM Human

Neutrophil

Degranulation
[3][4]

Concentration for

Total Inhibition
10 µM Human

fMLP-induced

Degranulation
[3][4]

Experimental Protocols
In Vitro Neutrophil Degranulation Assay (Lactoferrin
Release)
This protocol details the steps to measure the inhibitory effect of JNJ-28610244 on fMLP-

induced degranulation in isolated human neutrophils.

Materials:

JNJ-28610244 solution (in appropriate solvent, e.g., DMSO)

fMLP (N-formylmethionyl-leucyl-phenylalanine)

Isolated human neutrophils

Hank's Balanced Salt Solution (HBSS) or similar buffer

Lactoferrin ELISA Kit

96-well plates

Incubator (37°C)

Procedure:
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Neutrophil Preparation: Isolate human neutrophils from whole blood using a standard

method like density gradient centrifugation (e.g., Polymorphprep). Resuspend the purified

neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

Plating: Add 100 µL of the neutrophil suspension to each well of a 96-well plate.

Pre-incubation with JNJ-28610244:

Prepare serial dilutions of JNJ-28610244.

Add the desired volume of JNJ-28610244 solution (or vehicle control) to the wells. A

typical concentration range to test is 0.1 µM to 10 µM.

Incubate the plate at 37°C for 15-30 minutes.

Stimulation:

Prepare an fMLP stock solution. A final concentration of 1 µM is commonly used to induce

degranulation.[3]

Add fMLP solution to the wells to initiate degranulation. Include a negative control group

with no fMLP.

Incubate the plate at 37°C for an additional 30 minutes.

Sample Collection:

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

Carefully collect the supernatant from each well without disturbing the cell pellet.

Quantification:

Measure the concentration of lactoferrin in the collected supernatants using a commercial

ELISA kit, following the manufacturer's instructions.[7]

Compare the amount of lactoferrin released in the JNJ-28610244 treated groups to the

fMLP-only positive control and the vehicle control.
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In Vitro p38 MAPK Activation Assay (Western Blot)
This protocol describes how to assess the effect of JNJ-28610244 on the phosphorylation of

p38 MAPK in neutrophils via Western blotting.

Materials:

Reagents from the Neutrophil Degranulation Assay (Steps 1-4)

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein Assay Kit (e.g., BCA)

SDS-PAGE gels, buffers, and electrophoresis equipment

Western blot transfer system (membranes, buffers)

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Treatment: Follow steps 1-4 of the Neutrophil Degranulation Assay protocol to treat

neutrophils with JNJ-28610244 and/or fMLP.

Cell Lysis: After stimulation, immediately stop the reaction by centrifuging the plate, removing

the supernatant, and adding 100 µL of ice-cold lysis buffer to each well. Incubate on ice for

10 minutes.

Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation.

Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and

boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run

electrophoresis to separate proteins by size.

Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or

nitrocellulose membrane.

Immunoblotting:

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent

signal using an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody for total p38 MAPK. The ratio of phospho-p38 to total-p38

indicates the level of activation.[8]

In Vivo Pruritus Assay (Mouse Scratching Behavior)
This protocol outlines a method to evaluate the pruritic effects of JNJ-28610244 in mice.

Materials:

JNJ-28610244 sterile solution (for injection)

Saline (vehicle control)

Male ICR or C57BL/6 mice
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Insulin syringes with 30-gauge needles

Observation chambers (e.g., clear plexiglass cages)

Video recording equipment

Procedure:

Acclimation: Acclimate mice to the observation chambers for at least 30-60 minutes before

the experiment begins.

Injection:

Gently restrain the mouse.

Administer an intradermal (i.d.) injection of JNJ-28610244 solution (e.g., 20-50 µL) into the

rostral back or nape of the neck.

Inject a separate group of mice with saline as a vehicle control.

Observation and Recording:

Immediately after injection, place the mouse back into its observation chamber.

Record the mouse's behavior for 30-60 minutes.

Data Analysis:

Review the video recordings and count the number of scratching bouts directed towards

the injection site. A scratch bout is defined as one or more rapid scratching motions with

the hind limb, ending when the mouse either returns the limb to the floor or begins licking

it.[9]

Compare the total number of scratch bouts between the JNJ-28610244 group and the

saline control group. An increased number of scratches indicates a pruritic response.
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Caption: H4R activation by JNJ-28610244 inhibits fMLP-induced neutrophil degranulation.
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Caption: In vitro workflow for testing JNJ-28610244 effects on neutrophils.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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